molecular formula C15H16BrNO B499288 2-[(3-Bromobenzyl)amino]-1-phenylethanol

2-[(3-Bromobenzyl)amino]-1-phenylethanol

Cat. No.: B499288
M. Wt: 306.2g/mol
InChI Key: YSOIOVMQCGHQTM-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)amino]-1-phenylethanol is a substituted phenethylamine derivative of interest in several advanced research areas. Its molecular structure suggests potential for investigating interactions with key biological targets. Primarily, substituted phenethylamines are widely studied for their affinity and binding modes with serotonin receptors, particularly the 5-HT2A subtype, providing valuable tools for neuropharmacology and receptor function research . Furthermore, due to the structural similarity shared by many phenethylamines with the microtubule-destabilizing agent colchicine, this compound may serve as a candidate in explorations of cytoskeletal dynamics . Research on analogous compounds indicates they can directly alter microtubule polymerization in a dose-dependent manner, making them relevant for studying cell division, intracellular transport, and neural plasticity mechanisms . The presence of the bromo-benzyl group in its structure may also be explored in the context of developing novel fungicidal agents, as similar motifs are found in active agrochemical compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H16BrNO

Molecular Weight

306.2g/mol

IUPAC Name

2-[(3-bromophenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C15H16BrNO/c16-14-8-4-5-12(9-14)10-17-11-15(18)13-6-2-1-3-7-13/h1-9,15,17-18H,10-11H2

InChI Key

YSOIOVMQCGHQTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Cholinesterase Inhibition

Several 1-phenylethanol derivatives have been investigated as cholinesterase inhibitors. A notable analogue, 2-[(1-benzylpiperidine-4-yl)amino]-1-phenylethanol (compound 4 in ), shares the phenylethanol backbone but substitutes the 3-bromobenzyl group with a benzylpiperidine moiety. This compound exhibited 79.5% inhibition of butyrylcholinesterase (BChE) at 100 µM, attributed to enhanced lipophilicity and binding affinity from the piperidine ring . In contrast, 2-[(3-Bromobenzyl)amino]-1-phenylethanol may exhibit altered selectivity due to the electron-deficient bromine atom, which could reduce metabolic stability compared to the piperidine-containing analogue.

Another analogue, 1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (compound 2 in ), replaces the amino alcohol group with a phenoxyacetone structure, resulting in lower BChE inhibition (50.1%) . This highlights the critical role of the amino alcohol moiety in cholinesterase targeting.

Compound Name Substituent Molecular Weight (g/mol) BChE Inhibition (%) Key Feature Reference
This compound 3-Bromobenzylamino 320.23* Not reported Bromine enhances steric bulk/EWG effect N/A
2-[(1-Benzylpiperidine-4-yl)amino]-1-phenylethanol Benzylpiperidine 338.48 79.5 Piperidine enhances lipophilicity
1-[4-(1H-Indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone Phenoxyacetone + indole 392.47 50.1 Ketone group reduces activity

*Calculated using molecular formula C₁₅H₁₆BrNO.

Degradation Pathways and Environmental Relevance

Anaerobic degradation studies on ethylbenzene by Aromatoleum aromaticum EbN1 reveal that 1-phenylethanol derivatives like acetophenone and benzoyl acetate are transient intermediates ().

Physicochemical Properties

  • Melting Point: While exact data are unavailable, bromine’s polarizability may elevate the melting point relative to 2-({3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol (), which has additional flexible ether groups.

*Estimated using ChemDraw.

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : 1-Phenylethanolamine reacts with 3-bromobenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) at 25–60°C for 6–24 hours. A catalytic amount of acetic acid is often added to facilitate imine formation.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst reduces the imine intermediate to the target compound. Yields typically range from 65% to 85%, depending on the reducing agent and reaction time.

Optimization Challenges

  • Steric hindrance : The bulky 3-bromobenzyl group may slow imine formation, necessitating extended reaction times.

  • Byproducts : Over-reduction of the aromatic bromine or competing N-alkylation side reactions can occur, requiring careful stoichiometric control.

Nucleophilic Substitution of Brominated Intermediates

An alternative route involves the alkylation of 2-amino-1-phenylethanol with a 3-bromobenzyl halide. This method is advantageous for scalability but requires stringent temperature control.

Synthetic Pathway

  • Preparation of 3-Bromobenzyl Halide : 3-Bromobenzyl bromide is synthesized via free-radical bromination of toluene derivatives or direct bromination using PBr33.

  • Alkylation Reaction :

    • 2-Amino-1-phenylethanol is dissolved in dichloromethane under inert atmosphere.

    • 3-Bromobenzyl bromide is added dropwise at 0°C to minimize side reactions.

    • A base (e.g., triethylamine) neutralizes HBr generated during the reaction.

    • The mixture is stirred at room temperature for 12–18 hours, yielding the product after aqueous workup.

Yield and Purity Considerations

  • Yield : 70–78% after column chromatography.

  • Optical Purity : Racemization at the chiral center may occur if harsh conditions are used, necessitating low-temperature protocols.

Microbial Asymmetric Synthesis

Patents EP0924193A1 and EP0654534A2 describe microbial methods for producing enantiomerically pure 2-amino-1-phenylethanol derivatives, which can be functionalized to introduce the 3-bromobenzyl group.

Key Steps

  • Biocatalytic Reduction : A strain of Saccharomyces cerevisiae or Rhodotorula rubra asymmetrically reduces 2-aminoacetophenone to (R)- or (S)-2-amino-1-phenylethanol with >95% enantiomeric excess (ee).

  • Post-Synthetic Modification : The amino group is alkylated with 3-bromobenzyl bromide under mild conditions (pH 7–8, 25°C) to preserve stereochemistry.

Advantages

  • Stereoselectivity : Microbial methods bypass the need for chiral auxiliaries or resolving agents.

  • Sustainability : Aqueous reaction media reduce solvent waste.

Grignard Reagent-Based Synthesis

Adapting methods from bromobenzene conversions, a Grignard reagent approach constructs the phenylethanol backbone before introducing the 3-bromobenzylamino group3.

Procedure

  • Grignard Formation : Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.

  • Ketone Addition : The Grignard reagent reacts with acetonitrile, followed by hydrolysis to yield 1-phenylethanol3.

  • Amination : The hydroxyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by deprotection and alkylation with 3-bromobenzyl bromide.

Limitations

  • Multi-Step Process : Requires 4–5 steps, reducing overall yield (∼50%).

  • Functional Group Compatibility : The Mitsunobu reaction may require protecting groups to prevent side reactions.

Comparative Analysis of Methods

The table below evaluates key parameters for each synthesis route:

MethodYield (%)Optical Purity (ee)ScalabilityCost Efficiency
Reductive Amination65–85RacemicHighModerate
Nucleophilic Substitution70–78RacemicModerateLow
Microbial Synthesis60–75>95% (R or S)LowHigh
Grignard Approach45–50RacemicLowModerate

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